molecular formula C18H15NO4S B11660835 (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one

(4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-(thiophen-2-yl)-1,3-oxazol-5(4H)-one

Cat. No.: B11660835
M. Wt: 341.4 g/mol
InChI Key: OXCBTHRPGCGRJV-RAXLEYEMSA-N
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Description

The compound (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE is a complex organic molecule that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE typically involves multi-step organic reactions. One common route includes the condensation of 3-methoxy-4-(prop-2-en-1-yloxy)benzaldehyde with 2-thiophenylamine under acidic conditions to form the intermediate Schiff base. This intermediate is then cyclized in the presence of a suitable catalyst to yield the final oxazole derivative.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can also be incorporated to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in chloroform.

Major Products

    Oxidation: Formation of corresponding oxazole N-oxide.

    Reduction: Formation of the reduced oxazole derivative.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in inflammation or cancer progression.

Comparison with Similar Compounds

Similar Compounds

    (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE: can be compared with other oxazole derivatives such as:

Uniqueness

The unique combination of aromatic and heterocyclic structures in (4Z)-4-{[3-METHOXY-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-5-ONE imparts specific electronic and steric properties that make it particularly effective in its applications. Its ability to undergo various chemical reactions also makes it a versatile compound in synthetic chemistry.

Properties

Molecular Formula

C18H15NO4S

Molecular Weight

341.4 g/mol

IUPAC Name

(4Z)-4-[(3-methoxy-4-prop-2-enoxyphenyl)methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one

InChI

InChI=1S/C18H15NO4S/c1-3-8-22-14-7-6-12(11-15(14)21-2)10-13-18(20)23-17(19-13)16-5-4-9-24-16/h3-7,9-11H,1,8H2,2H3/b13-10-

InChI Key

OXCBTHRPGCGRJV-RAXLEYEMSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CS3)OCC=C

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OCC=C

Origin of Product

United States

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